N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H22ClN5O5S and its molecular weight is 455.91. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Modulation
The title compound has been investigated for its interaction with the serotonin receptor subtype 6 (5-HT6). This metabotropic receptor is exclusively located within the central nervous system and is considered a promising target for treating various conditions, including Alzheimer’s disease, obesity, and major depressive disorder. Although the compound showed poor affinity in binding assays at the 5-HT6 receptor, its exploration contributes to the ongoing efforts to develop potent and highly selective antagonists targeting this receptor .
Heterocyclic Chemistry
The synthesis of the title compound involves an aza-Michael addition reaction between 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one and 2-pyridylpiperazine. The structural identity of the compound was confirmed through elemental analysis and spectroscopic methods (IR, NMR). This work highlights the importance of heterocyclic chemistry in drug discovery and development .
Sulfonamide Derivatives
The compound belongs to the class of sulfonamide derivatives. These compounds exhibit diverse biological activities and are commonly used in medicinal chemistry. Investigating the pharmacological properties of this compound may reveal novel applications in various therapeutic areas .
Amide-Based Drug Design
The presence of amide groups in the compound suggests potential interactions with biological targets. Amides are prevalent in drug molecules due to their stability, ease of synthesis, and ability to form hydrogen bonds. Further exploration of the structure-activity relationship (SAR) of this compound could lead to the design of new amide-based drugs .
Pharmacophore Development
Efforts to prepare potent and selective antagonists targeting 5-HT6 receptors have led to the synthesis of the title compound. Understanding its pharmacophore and molecular interactions can contribute to rational drug design strategies for central nervous system disorders .
Drug Repurposing
Considering the compound’s structural features and its potential interaction with serotonin receptors, it may be worth exploring its effects on other biological targets. Drug repurposing, where existing compounds are investigated for new therapeutic indications, could reveal unexpected applications for this compound .
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in a variety of functional molecules used in everyday applications . Imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFBOOTDAKJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.